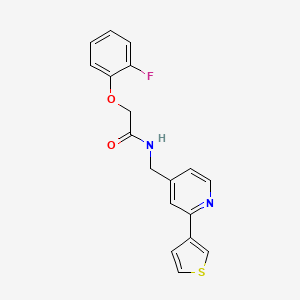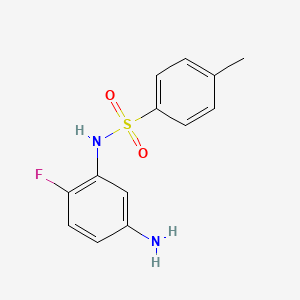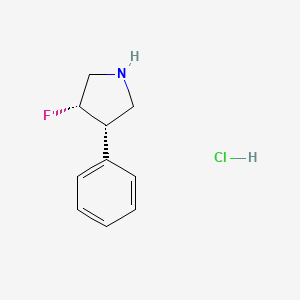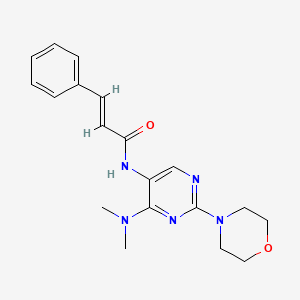
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as THPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of pyridine derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves the modulation of ion channels in sensory neurons. This compound has been found to selectively activate the TRPA1 ion channel, which is involved in the transmission of pain signals. Activation of TRPA1 by this compound leads to the influx of calcium ions into the sensory neurons, which results in the release of neurotransmitters that modulate pain transmission.
This compound has also been found to inhibit the activity of the P2X7 ion channel, which is involved in the production of pro-inflammatory cytokines and chemokines. Inhibition of P2X7 by this compound leads to the reduction of inflammation in various tissues.
Biochemical and physiological effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is its potent analgesic and anti-inflammatory effects. This compound has been found to be effective in animal models of acute and chronic pain as well as various inflammatory diseases. This compound has also been shown to be selective for TRPA1 and P2X7 ion channels, which reduces the risk of off-target effects.
One of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its duration of action. These limitations can be addressed by developing more soluble analogs of this compound and optimizing the dosing regimen.
未来方向
There are several future directions for research on 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Another area of research is the optimization of the dosing regimen to maximize the duration of action of this compound.
This compound has also been found to exhibit potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative diseases. Future research can focus on exploring the therapeutic potential of this compound in these diseases and identifying the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent analgesic and anti-inflammatory effects by modulating the activity of ion channels in sensory neurons. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound has the potential to be a promising therapeutic agent for various diseases.
合成方法
The synthesis of 2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves a multi-step process that begins with the reaction of 2-fluorophenol with 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 2-(pyridin-4-yl)methylthiophene-3-carbaldehyde to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2-(2-fluorophenoxy)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of pain management. This compound has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. It has been shown to reduce pain sensitivity and increase pain threshold by modulating the activity of ion channels in sensory neurons.
This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has been shown to reduce inflammation in animal models of arthritis, colitis, and neuroinflammation.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-15-3-1-2-4-17(15)23-11-18(22)21-10-13-5-7-20-16(9-13)14-6-8-24-12-14/h1-9,12H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRWZJNCRXFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Benzylpyrrolidin-3-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2950669.png)



![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2950676.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2950677.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2950679.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950680.png)
![N-[(1R,2R)-2-aminocycloheptyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2950681.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2950684.png)
![2-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2950689.png)
![5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-amine](/img/structure/B2950690.png)